4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Description
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .
Synthesis Analysis
In 2010, Chen et al. developed a new series of benzothiadiazine-1,1-dioxide compounds . Also, Citti et al. reported a synthesis of a new derivative 7-chloro-5-(3-furanyl)-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide .Molecular Structure Analysis
The molecular structure of 1,2,4-benzothiadiazine-1,1-dioxide involves various tautomeric forms . There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom .Mechanism of Action
Target of Action
The primary targets of 4-methyl-3-sulfanylidene-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1-dione are AMPA receptors and KATP channels . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. KATP channels are ATP-sensitive potassium channels that couple cell metabolic state to electrical activity.
Mode of Action
This compound acts as an activator of AMPA receptors and KATP channels By activating these targets, it can modulate the flow of ions across the cell membrane, influencing the electrical activity of the cell
Biochemical Pathways
The activation of AMPA receptors and KATP channels can affect various biochemical pathways. For instance, the activation of AMPA receptors can enhance synaptic transmission, while the activation of KATP channels can regulate insulin secretion, vascular tone, and neuronal excitability. The downstream effects of these pathways can vary widely, depending on the specific cellular context .
Result of Action
The activation of AMPA receptors and KATP channels by this compound can have various molecular and cellular effects. For instance, it can enhance synaptic transmission, regulate insulin secretion, and modulate vascular tone and neuronal excitability . These effects can contribute to the compound’s potential therapeutic activities.
Properties
IUPAC Name |
4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-3-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-10-6-4-2-3-5-7(6)14(11,12)9-8(10)13/h2-5H,1H3,(H,9,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTABAIIXBJABCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2S(=O)(=O)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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